molecular formula C12H18ClNO4 B1372065 [3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride CAS No. 1210154-61-2

[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride

Cat. No.: B1372065
CAS No.: 1210154-61-2
M. Wt: 275.73 g/mol
InChI Key: CSZLEFXRWQLKGX-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride (3-HBMHCl) is a novel compound synthesized from the reaction of 2-hydroxypropyl-1,3-benzodioxol-5-ylmethyl amine and hydrochloric acid. It is a white crystalline powder with a molecular weight of 270.8 g/mol and a melting point of 158-162°C. 3-HBMHCl is used in scientific research for its ability to modulate the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine. It has a variety of applications in laboratory experiments and clinical studies.

Scientific Research Applications

Pharmacological Effects

  • A study by Nichols and Kostuba (1979) synthesized analogues of 3,4-(methylenedioxy)amphetamine (MDA), including 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane and 1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-aminopropane. These compounds were evaluated for their ability to increase motor activity and elicit behavioral effects in mice, providing insights into the pharmacological potential of similar compounds (Nichols & Kostuba, 1979).

Metal Chelates in Medical Applications

  • Hahn and Rupprecht (1991) researched metal chelates of medical interest. They examined tris[3-(2,3-dihydroxyphenoxy)propyl]-amine hydrochloride, capable of reducing 99mTc ions and forming complexes with reduced 99mTc, highlighting the potential of similar compounds in medical imaging (Hahn & Rupprecht, 1991).

Potential for Neuroprotection

  • KR-31543, a compound containing similar structural elements, was studied by Kim et al. (2002) for its potential as a neuroprotective agent for ischemia-reperfusion damage. The metabolism of KR-31543 in rats was analyzed, providing a basis for understanding the metabolic pathways of related compounds (Kim et al., 2002).

Antibacterial Activity

  • Aziz‐ur‐Rehman et al. (2015) synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives and evaluated their antibacterial activity. The findings suggest the antibacterial potential of 1,3-benzodioxol-5-amine derivatives, which could be relevant for related compounds (Aziz‐ur‐Rehman et al., 2015).

Fluorescent Sensors in Biological Imaging

  • Nolan et al. (2006) synthesized ZP9 and ZP10, two asymmetrically derivatized fluorescein-based dyes with structural similarities. These sensors, which have midrange affinity for Zn(II), were used in confocal microscopy studies, demonstrating the potential for similar compounds in biological imaging (Nolan et al., 2006).

Synthesis and Characterization in Chemical Research

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-(methylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-13-5-10(14)7-15-6-9-2-3-11-12(4-9)17-8-16-11;/h2-4,10,13-14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZLEFXRWQLKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COCC1=CC2=C(C=C1)OCO2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
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[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride

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